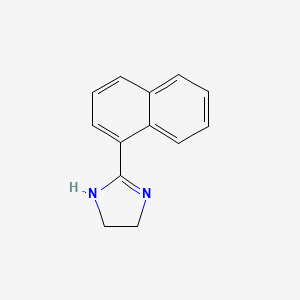

2-Imidazoline, 2-(1-naphthyl)-

Description

Contextualization within Heterocyclic Compound Chemistry

2-Imidazoline, 2-(1-naphthyl)- belongs to the family of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. Specifically, it is a derivative of 2-imidazoline, a five-membered heterocycle with two non-adjacent nitrogen atoms. chemicalbook.com The 2-imidazolines, also known as 4,5-dihydroimidazoles, are a prevalent class of nitrogen-containing heterocycles. chemicalbook.com They are recognized as important structural motifs in a wide array of biologically active compounds and serve as versatile intermediates in organic synthesis. researchgate.netacs.org The significance of the imidazoline (B1206853) scaffold lies in its chemical reactivity and its ability to act as a ligand in coordination chemistry and homogeneous catalysis. chemicalbook.com

Structural Framework and Aromaticity Considerations of the Naphthalene-Imidazoline System

The molecular architecture of 2-(1-naphthyl)-2-imidazoline is a hybrid of two distinct cyclic systems: a naphthalene (B1677914) ring system and an imidazoline ring. The naphthalene moiety is a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings. It is planar and adheres to Hückel's rule for aromaticity, possessing 10 π-electrons that are delocalized across the fused rings, which imparts significant stability to this part of the molecule.

In contrast, the 4,5-dihydro-1H-imidazole (imidazoline) ring is a non-aromatic heterocycle. It contains a C=N double bond (an imine functionality), making it a cyclic amidine. The fusion of the planar, aromatic naphthalene group at the 2-position of the non-aromatic, saturated imidazoline ring creates a molecule with distinct electronic and steric properties that influence its chemical behavior and research applications. rsc.org

Table 1: Physicochemical Properties of 2-Imidazoline, 2-(1-naphthyl)-

| Property | Value |

| CAS Number | 13623-57-9 nih.gov |

| Molecular Formula | C₁₃H₁₂N₂ nih.gov |

| Molecular Weight | 196.25 g/mol nih.govclearsynth.com |

| IUPAC Name | 2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole nih.gov |

| Synonyms | 2-(1-Naphthyl)imidazoline, 2-Imidazoline, 2-(1-naphthyl)- nih.gov |

Overview of Research Significance in Organic Chemistry and Related Disciplines

The research interest in 2-(1-naphthyl)-2-imidazoline stems from its utility as a versatile building block in organic synthesis and its potential applications in medicinal chemistry and materials science. rsc.org Its structural features allow it to participate in a variety of chemical transformations.

One of the most notable applications is its role as a synthetic intermediate. For instance, 1,2-disubstituted 2-imidazolines, such as derivatives of the title compound, react with electron-deficient alkynes like methyl propiolate in a domino reaction. mdpi.com This process leads to the formation of complex N-vinylpropargylamines, which are valuable precursors for synthesizing polysubstituted pyrroles, another important class of heterocycles. mdpi.com

Furthermore, the general class of 2-imidazolines is widely explored for its coordinating ability with metal ions, making them valuable ligands for creating catalysts used in various coupling reactions. chemicalbook.com While specific catalytic applications for 2-(1-naphthyl)-2-imidazoline are still an emerging area of research, the foundational chemistry of the imidazoline ring suggests significant potential.

Synthesis and Spectroscopic Data

The synthesis of 2-imidazolines is well-established, with common methods including the condensation of diamines with nitriles or aldehydes. chemicalbook.comorganic-chemistry.org A prevalent route for preparing 2-aryl-2-imidazolines involves the reaction of an aromatic aldehyde with ethylenediamine (B42938), often followed by an oxidation step. mdpi.com For 2-(1-naphthyl)-2-imidazoline, this would typically involve the condensation of 1-naphthaldehyde (B104281) with ethylenediamine. An alternative established method is the reaction of 1-naphthonitrile (B165113) with ethylenediamine, often under conditions of heat and acid catalysis. chemicalbook.comgoogle.com.pg

The characterization of 2-(1-naphthyl)-2-imidazoline relies on standard spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific molecule is not readily found, data from closely related compounds and general spectroscopic principles allow for the prediction of its key spectral features.

Table 2: Expected Spectroscopic Features for 2-Imidazoline, 2-(1-naphthyl)-

| Technique | Feature | Expected Region / Shifts |

| ¹H NMR | Aromatic Protons (Naphthalene) | δ 7.4 - 8.2 ppm chemicalbook.com |

| Methylene (B1212753) Protons (-CH₂-CH₂-) | δ ~3.8 ppm chemicalbook.com | |

| N-H Proton | Broad signal, variable shift researchgate.net | |

| ¹³C NMR | Imidazoline C=N Carbon | δ ~165 ppm |

| Aromatic Carbons (Naphthalene) | δ ~124 - 134 ppm | |

| Methylene Carbons (-CH₂-CH₂-) | δ ~45 ppm chemicalbook.com | |

| IR Spectroscopy | N-H Stretch | ~3300 - 3500 cm⁻¹ (broad) researchgate.net |

| C=N Stretch (Imine) | ~1600 - 1690 cm⁻¹ researchgate.net | |

| Aromatic C-H Stretch | ~3000 - 3100 cm⁻¹ | |

| Aromatic C=C Bending | ~1400 - 1600 cm⁻¹ |

Note: Expected values are based on data from analogous compounds like naphazoline (B1676943) and general spectroscopic correlation tables. Actual values may vary based on solvent and experimental conditions.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-1-yl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-7H,8-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCXOIKCXHEYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159737 | |

| Record name | 2-Imidazoline, 2-(1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-57-9 | |

| Record name | 2-(1-Naphthalenyl)-2-imidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazoline, 2-(1-naphthyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazoline, 2-(1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Mechanisms and Transformation Pathways Involving 2 Imidazoline, 2 1 Naphthyl

Electron Transfer and Redox Chemistry Investigations of Related Imidazoline (B1206853) Systems

The redox behavior of imidazoline derivatives is a key aspect of their chemical reactivity. Studies on related 2-aryl-1,3-dimethylbenzimidazolines (Ar-DMBIH) have shown that these compounds can act as effective reductants in photoinduced electron transfer (PET) reactions. researchgate.net Specifically, Ar-DMBIH with 1-naphthyl, 2-naphthyl, 1-pyrenyl, and 9-anthryl substituents can formally donate two electrons and one proton. researchgate.net The mechanism involves the initial photoexcitation of the aryl chromophore, followed by a single electron transfer (SET) to an organic substrate. researchgate.net This process generates the radical cation of the benzimidazoline and the radical anion of the substrate. researchgate.net

The redox potentials of these systems are crucial in understanding their electron transfer capabilities. For instance, the presence of electron-withdrawing imide fragments in a 1,8-naphthalimide (B145957) structure allows for reversible redox reactions. mdpi.com While the redox behavior of N-heterocyclic carbenes (NHCs) derived from imidazolines remains an area of active research, the reactivity of imidazol-2-ylidenes with various oxidants has been investigated. scispace.comchemrxiv.org For example, their reaction with tetracyanoethylene (B109619) (TCNE) and ferrocenium (B1229745) salts has been reported. scispace.comchemrxiv.org

Furthermore, the electronic structure of metal complexes containing imidazoline-related ligands can be modulated by protonation, which affects their redox and emission behavior. In a Ru(II) complex with a naphthoquinone-annelated imidazole (B134444) ligand, the naphthoquinone moiety acts as an electron acceptor, and its redox potential is sensitive to protonation of the imidazole ring. mdpi.com This highlights the intricate relationship between the structure and redox properties in these systems.

Photochemical Reaction Pathways and Stability Studies

The photochemistry of 2-(1-naphthyl)-2-imidazoline, also known as naphazoline (B1676943), and its derivatives is of significant interest due to their potential for phototoxicity and photodegradation. mdpi.comresearchgate.net

Excitation Energy Transfer Processes in Related Imidazoline Derivatives

The photophysical properties of naphthyl-substituted imidazoline derivatives are influenced by intramolecular energy transfer processes. In derivatives where the imidazoline and naphthalene (B1677914) fragments are directly connected, a weak luminescence is observed, suggesting a common π-system. researchgate.net However, when these fragments are separated by a bridge, the luminescence spectrum resembles that of free naphthalene, although the quantum yield is significantly lower due to intramolecular quenching by the radical. researchgate.net

Studies on naphazoline have shown that the pH of the solution modulates its photodeactivation pathways. researchgate.net Upon light excitation, a naphthalene-localized singlet state is formed. In its cationic form, this singlet state is partially deactivated through a reversible energy transfer process involving the imidazoline moiety, leading to the population of the lowest naphthalene-localized triplet state. researchgate.net In its neutral form, the imidazoline ring acts as an electron donor, quenching the excited naphthalene via a photoinduced electron transfer, which increases the photostability of the drug. This process reduces the generation of the naphthalene-localized triplet state and, consequently, the photodegradation of the compound.

The incorporation of a naphthyl group as a π-spacer in donor-π-acceptor systems has been shown to influence photophysical properties and can lead to efficient violet-blue fluorescence. rsc.org The naphthyl group can act as a weak n-type π-linker, manipulating the photophysical properties of the molecule. rsc.org Furthermore, self-assembling molecules containing a naphthalene-phenanthroimidazole core can function as light-harvesting antennae, transferring excitation energy to other dyes. rsc.org

Photodegradation Mechanisms and Identification of Degradation Products via Chemical Analysis

The photodegradation of naphazoline is sensitive to pH and can proceed through various mechanisms. mdpi.com Under UVA/VIS irradiation, naphazoline degradation is significantly higher at acidic pH (1–4) compared to alkaline conditions. mdpi.com The primary photodegradation pathways involve hydroxylation and oxidation of the imidazoline moiety and methylation of the naphthalene ring. mdpi.com

At acidic pH, the main degradation products identified are hydroxylated and methylated derivatives of the parent molecule. mdpi.com At alkaline pH, the opening of the imidazoline ring is observed, leading to the formation of 2-(naphthalen-2-yl)acetamide and other related products. mdpi.com The photolysis of naphazoline can produce transient species like hydrated electrons and nitrogen-centered radicals, which can react with DNA, indicating potential phototoxicity. acs.org Under aerobic conditions, hydroxyl radicals generated via a Haber-Weiss reaction appear to initiate photocleavage. acs.org

The general mechanism for the photocatalytic degradation of organic pollutants often involves the generation of electron-hole pairs in a catalyst upon irradiation. rsc.org These charge carriers can then produce highly reactive oxygen species, such as hydroxyl radicals, which are responsible for the oxidation and degradation of the organic substrate. rsc.org

Annulation and Cycloaddition Reactions of 2-Imidazolines

2-Imidazolines are versatile building blocks in organic synthesis, participating in various annulation and cycloaddition reactions to form more complex heterocyclic structures.

Domino Routes to Polysubstituted Heterocycles, including Pyrroles, from 2-Imidazolines

A significant application of 2-imidazolines is in the domino synthesis of polysubstituted pyrroles. urfu.ruurfu.ru This process typically involves the reaction of a 2-imidazoline with two equivalents of an electron-deficient terminal alkyne, such as methyl propiolate or acetyl acetylene. urfu.ruurfu.ru This pseudo-three-component reaction initially forms a tetrasubstituted imidazolidine (B613845). urfu.ruurfu.ru

This intermediate, containing multiple reactive centers, can then undergo a series of transformations. urfu.ruresearchgate.netaip.orgacs.org Under thermal or microwave activation, the imidazolidine can undergo a propargyl aza-Claisen rearrangement to form a nine-membered allene (B1206475) intermediate. urfu.ruurfu.ru This is followed by an intramolecular nucleophilic attack of a nitrogen atom onto the central carbon of the allene. urfu.ru Subsequent oxidation, either by an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or atmospheric oxygen, leads to the formation of the final polysubstituted pyrrole (B145914). urfu.ruurfu.ru This domino sequence provides an efficient, one-pot method for synthesizing pharmaceutically relevant pyrrole derivatives from readily available 2-imidazolines. urfu.ruaip.org

Conjugate Addition Reactions with Electron-Deficient Unsaturated Systems

2-Imidazolines can undergo conjugate addition, also known as Michael addition, to electron-deficient unsaturated systems. open.ac.ukmasterorganicchemistry.com This reaction typically involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound, nitrile, or other electron-withdrawing group. masterorganicchemistry.com

In the context of 2-imidazolines, the nitrogen atom at the N(1) position can act as the nucleophile. open.ac.uk For example, the reaction of 2-alkyl-2-imidazolines with α,β-unsaturated aldehydes or ketones can lead to the formation of tetrahydroimidazo[1,2-a]pyridines through a conjugate addition followed by an enamine-aldol condensation. open.ac.uk Similarly, their reaction with β-ketoesters yields tetrahydroimidazo[1,2-a]pyridin-5-ones. open.ac.uk

Furthermore, the reaction of 2-imidazolines with dialkyl acetylenedicarboxylates results in a new annulation reaction based on N(1) conjugate addition followed by C(2a)-acylation, affording tetrahydropyrrolo[1,2-a]imidazole-5,6-diones. open.ac.uk These reactions demonstrate the utility of 2-imidazolines as versatile synthons for the construction of various fused heterocyclic systems.

Exploration of Intramolecular and Intermolecular Cycloadditions

The participation of the 2-imidazoline core in cycloaddition reactions is multifaceted. While many synthetic routes to imidazolines involve cycloadditions, the reactivity of a pre-formed imidazoline in such reactions is more nuanced.

1,3-Dipolar Cycloadditions: A prominent transformation involves the N-oxide derivative of the imidazoline ring. 2-Imidazoline-3-oxides can act as 1,3-dipoles in cycloaddition reactions. uzh.chuzh.ch For instance, in reactions with alkynes, these N-oxides can undergo a [3+2] cycloaddition to form fused isoxazoline (B3343090) rings. uzh.ch This pathway highlights a method to construct more complex bicyclic systems from the basic imidazoline scaffold. The reaction often proceeds with high regioselectivity, although the stability of the initial cycloadduct can vary, sometimes leading to spontaneous ring-opening. uzh.ch

Diels-Alder Type Reactions: The potential for the 2-imidazoline ring or its derivatives to act as a diene or dienophile in [4+2] Diels-Alder cycloadditions has been considered. However, research indicates that 2-imidazolines containing diene functionalities often fail to undergo the expected intra- or intermolecular Diels-Alder reactions, suggesting a low intrinsic reactivity for this specific transformation. open.ac.uk

While direct examples of 2-(1-naphthyl)-2-imidazoline participating as a dienophile or diene are not extensively documented, the general reactivity patterns of the imidazoline ring suggest that derivatization, such as conversion to an N-oxide, is a key strategy to enable its participation in potent cycloaddition reactions. uzh.chmdpi.com

Other Significant Organic Transformations Facilitated by the Imidazoline Moiety

Beyond cycloadditions, the imidazoline moiety in 2-(1-naphthyl)-2-imidazoline facilitates a range of other important organic reactions, including annulations and directed C-H activation.

Annulation with Alkynes: A significant transformation of 2-alkyl-2-imidazolines is their reaction with electron-deficient alkynes, such as dialkyl acetylenedicarboxylates (DAAD). This reaction proceeds via an initial conjugate addition of the N(1) atom of the imidazoline ring to the alkyne, followed by an intramolecular acylation at the C(2a) position (the carbon adjacent to the C2 of the imidazoline). This annulation sequence results in the formation of fused heterocyclic systems, specifically tetrahydropyrrolo[1,2-a]imidazole-5,6-diones. open.ac.uk This provides a robust method for building complex polycyclic structures from simple imidazoline precursors.

Directed Cyclometalation (C-H Activation): The 2-(1-naphthyl)-2-imidazoline structure is an excellent substrate for directed C-H activation, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The imidazoline ring acts as a directing group, coordinating to a metal center and positioning it to selectively activate a C-H bond on the appended naphthyl ring.

Research on a closely related derivative, (S)-1,4-diisopropyl-2-(naphthalene-1-yl)-4,5-dihydro-1H-imidazole, has demonstrated successful cyclopalladation. nih.gov In this process, the imidazoline nitrogen coordinates to a Palladium(II) source, facilitating the activation of the C-H bond at the C-8 (peri) position of the naphthalene ring to form a stable five-membered palladacycle. nih.gov However, this transformation can be challenging; attempts using standard conditions with reagents like Pd(OAc)₂ sometimes result in decomposition due to the steric strain required to achieve the necessary coplanar orientation for C-H activation. nih.gov The successful formation of these palladacyclic complexes makes them valuable as catalysts in other asymmetric transformations. nih.gov

Table 1: Conditions for Attempted Cyclopalladation of a 2-(1-Naphthyl)imidazoline Derivative

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Acetic Acid, reflux | Decomposition, Palladium black | nih.gov |

| Pd(OAc)₂ | Ambient temperature | Intractable mixture | nih.gov |

| Na₂PdCl₄ or PdCl₂(MeCN)₂ | Neutral or basic | No reaction or decomposition | nih.gov |

Dehydrogenation to Imidazoles: A fundamental transformation of the 2-imidazoline ring is its oxidation (dehydrogenation) to the corresponding aromatic imidazole. This aromatization can be achieved using various reagents, including metal catalysts like Palladium (Pd) or with reagents such as (diacetoxyiodo)benzene. organic-chemistry.orgchemicalbook.com This reaction is significant as it provides a direct synthetic route from the dihydro-heterocycle to its fully aromatic counterpart, 2-(1-naphthyl)-1H-imidazole, which possesses different electronic and chemical properties.

Table of Compounds

Spectroscopic and Computational Elucidation of 2 Imidazoline, 2 1 Naphthyl Structure and Electronic Properties

Advanced Spectroscopic Characterization Techniques

A variety of spectroscopic methods have been employed to confirm the structure, determine the molecular weight, and analyze the functional groups and photochemical properties of 2-(1-naphthyl)-2-imidazoline.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(1-naphthyl)-2-imidazoline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and arrangement of atoms within the molecule.

¹H NMR spectra of 2-(1-naphthyl)-2-imidazoline and its derivatives typically show characteristic signals for the aromatic protons of the naphthyl group and the aliphatic protons of the imidazoline (B1206853) ring. For instance, in the ¹H NMR spectrum of 2-(1-naphthylmethyl)-2-imidazoline hydrochloride in DMSO-d6, distinct peaks are observed for the naphthyl protons in the aromatic region (around 7.5-8.1 ppm) and the methylene (B1212753) and ethylene (B1197577) protons of the imidazoline ring at approximately 4.4 ppm and 3.8 ppm, respectively. chemicalbook.com

¹³C NMR spectroscopy further corroborates the structure by providing the chemical shifts of each carbon atom. For 2-(1-naphthyl)imidazoline, the spectrum displays signals corresponding to the carbons of the naphthalene (B1677914) ring and the imidazoline moiety. publish.csiro.au For example, the carbon atom of the C=N bond in the imidazoline ring and the carbons of the CH₂ groups are readily identifiable, providing conclusive evidence for the compound's framework. publish.csiro.aursc.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for 2-(1-naphthyl)-2-imidazoline Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H | ~7.5 - 8.1 | m, Naphthyl-H |

| ¹H | ~4.4 | s, Naphthyl-CH₂ |

| ¹H | ~3.8 | t, Imidazoline-CH₂ |

| ¹³C | ~165 | C=N (Imidazoline) |

| ¹³C | ~124 - 134 | Naphthyl-C |

| ¹³C | ~50 | Imidazoline-CH₂ |

| ¹³C | ~30 | Naphthyl-CH₂ |

Note: Specific chemical shifts can vary depending on the solvent and specific derivative. chemicalbook.comrsc.org

X-ray Diffraction (XRD) crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. Studies on derivatives of 2-(1-naphthyl)imidazoline have utilized this technique to determine their exact molecular geometry.

For instance, the crystal structure of 2-(1,2,3,4-tetrahydro-1-naphthyl)imidazolium chloride monohydrate, a related compound, was determined, revealing the intricate network of hydrogen bonding and π–π stacking interactions that stabilize the crystal lattice. nih.gov The dihedral angle between the benzene (B151609) and imidazole (B134444) rings was found to be 88.62(5)°. nih.gov Similarly, the crystal structure of 2-naphthyl-1-ferrocenylsulfonyl-1H-1,3-benzimidazole showed a dihedral angle of 75.04(13)° between the benzimidazole (B57391) and naphthyl planes. researchgate.net While not the exact compound, these studies on closely related structures provide valuable insights into the likely solid-state conformation of 2-(1-naphthyl)-2-imidazoline.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For 2-(1-naphthyl)-2-imidazoline, MS confirms the molecular weight of 196.25 g/mol . nih.gov

Electron ionization mass spectrometry of the related compound 2-(1-naphthylmethyl)-2-imidazoline shows a prominent molecular ion peak. chemicalbook.com The fragmentation pattern often involves the cleavage of the bond between the naphthylmethyl group and the imidazoline ring, leading to characteristic fragment ions that help to confirm the structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(1-naphthyl)-2-imidazoline and its hydrochloride salt exhibits characteristic absorption bands.

Key vibrational frequencies include those for the C=N stretching of the imidazoline ring, C-H stretching of the aromatic and aliphatic portions, and N-H stretching. The spectrum of naphazoline (B1676943) hydrochloride, for example, shows distinct peaks that conform to its known structure. thermofisher.comnihs.go.jp The NIST WebBook provides a reference gas-phase IR spectrum for 2-(1-naphthylmethyl)-2-imidazoline, which can be used for identification purposes. nist.gov

Table 2: Characteristic IR Absorption Bands for 2-(1-naphthyl)-2-imidazoline Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3200 - 3400 |

| Aromatic C-H Stretch | ~3000 - 3100 |

| Aliphatic C-H Stretch | ~2850 - 2960 |

| C=N Stretch (Imidazoline) | ~1600 - 1650 |

| Aromatic C=C Stretch | ~1450 - 1600 |

Note: Values are approximate and can vary based on the specific compound and sampling method. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule and is particularly useful for photochemical investigations. The UV spectrum of 2-(1-naphthyl)-2-imidazoline hydrochloride exhibits absorption maxima characteristic of the naphthalene chromophore. nih.gov For instance, UV maxima for naphazoline hydrochloride in ethanol (B145695) are observed at 223, 270, 280, 287, and 291 nm. nih.gov

The photochemical behavior of this compound has been explored, revealing that it can undergo photoionization and act as a photosensitizer. acs.org Laser flash photolysis studies have shown that photolysis can lead to the formation of transient species like hydrated electrons and nitrogen-centered radicals. nih.govacs.org

Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV) is a high-resolution chromatographic technique used for the separation, identification, and quantification of 2-(1-naphthyl)-2-imidazoline and its related substances. mdpi.comebi.ac.uk This method is crucial for studying the photostability of the compound and analyzing its photodegradation products. mdpi.com

Colorimetric methods, which rely on the formation of a colored product that can be quantified spectrophotometrically, have been developed for the determination of 2-(1-naphthyl)-2-imidazoline in various samples. These methods are often simple, rapid, and cost-effective.

Derivative spectrophotometry is one such technique that has been successfully applied for the simultaneous determination of naphazoline in combination with other drugs in pharmaceutical formulations. tandfonline.comresearchgate.net By measuring the derivative spectrum, overlapping signals from different components can be resolved, allowing for accurate quantification. For example, a first-derivative spectrophotometric method measures the amplitude at specific wavelengths to determine the concentration of naphazoline. tandfonline.com These methods have been shown to be linear, accurate, and precise for routine quality control analysis. tandfonline.comspectroscopyonline.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

A detailed analysis based on DFT calculations to determine the optimized molecular geometry, bond lengths, bond angles, and electronic structure of 2-(1-naphthyl)-2-imidazoline is not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Specific data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the resulting energy gap for 2-(1-naphthyl)-2-imidazoline, could not be located.

Determination of Electron Affinities and Ionization Potentials

Quantitative values for the electron affinity and ionization potential of 2-(1-naphthyl)-2-imidazoline, derived from computational studies, are not present in the available resources.

Analysis of Charge and Spin Distributions within the Molecule

A detailed analysis of the charge and spin distributions for 2-(1-naphthyl)-2-imidazoline is not available in the public scientific literature.

Diverse Applications of 2 Imidazoline, 2 1 Naphthyl in Chemical Research

Ligand Design in Coordination Chemistry

The structural attributes of 2-(1-naphthyl)-2-imidazoline make it an excellent scaffold for the development of novel ligands. The nitrogen atoms within the imidazoline (B1206853) ring serve as effective donors for coordination with transition metals, while the adjacent naphthyl group provides a means to introduce steric bulk and chirality, influencing the geometry and reactivity of the resulting metal complexes.

Development of N-Donor Ligands for Transition Metal Complexes

The imidazoline moiety is a well-established N-donor ligand in coordination chemistry. mdpi.com The nitrogen atoms in the ring can chelate to a metal center, forming stable complexes. mdpi.com The 2-(1-naphthyl) substituent plays a crucial role in defining the steric environment around the metal. This steric hindrance can influence the coordination number and geometry of the complex, which in turn affects its catalytic activity and selectivity.

The synthesis of transition metal complexes often involves the reaction of a suitable metal precursor with the 2-(1-naphthyl)-2-imidazoline ligand. tandfonline.com These complexes have been characterized using various spectroscopic and crystallographic techniques to elucidate their structural and electronic properties. The versatility of the imidazoline framework allows for modifications, such as the introduction of different substituents on the nitrogen atoms, to fine-tune the ligand's properties for specific applications. nih.gov

Use as Precursors for N-Heterocyclic Carbenes (NHCs) in Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis, often serving as alternatives to phosphines. pageplace.de Imidazoline derivatives, including 2-(1-naphthyl)-2-imidazoline, are common precursors for the synthesis of NHCs. uliege.beresearchgate.net The deprotonation of the corresponding imidazolium (B1220033) salt, which can be derived from the imidazoline, yields the free carbene. researchgate.net This carbene can then be coordinated to a transition metal center.

The resulting metal-NHC complexes often exhibit enhanced stability and catalytic activity compared to their phosphine-ligated counterparts. pageplace.de The strong σ-donating ability of the NHC ligand stabilizes the metal center, while the steric bulk of the N-substituents, in this case, the naphthyl group, can be tailored to control the reactivity and selectivity of the catalyst. uliege.be These NHC ligands derived from naphthyl-imidazolines have found applications in a variety of catalytic transformations.

Design and Characterization of Palladacyclic Imidazoline-Naphthalene Complexes

A significant area of research involving 2-(1-naphthyl)-2-imidazoline is the development of palladacyclic complexes. acs.orgnih.gov In these complexes, the palladium atom is part of a cyclic structure formed by coordination to the nitrogen of the imidazoline and a carbon atom of the naphthalene (B1677914) ring, creating a C,N-bidentate ligand framework. nih.gov This cyclometalation process results in a rigid and well-defined coordination environment around the palladium center.

A family of air- and moisture-stable enantiopure C,N-palladacycles, referred to as PIN-acac complexes, have been synthesized in good yields. acs.orgnih.govacs.org The synthesis starts from 2-iodo-1-naphthoic acid and enantiopure β-amino alcohols. acs.orgnih.govacs.org X-ray crystal structure analysis of these complexes has revealed that the naphthalene and imidazoline rings are significantly canted from planarity. nih.govacs.orgnih.gov This non-planar structure projects the substituents on the imidazoline ring onto opposite faces of the palladium square plane, creating a chiral environment. nih.govacs.orgnih.gov

The modular nature of these palladacycles allows for systematic variation of the substituents on the imidazoline ring and the ancillary ligands on the palladium, enabling the fine-tuning of the catalyst's steric and electronic properties. nih.gov

| Complex Type | Key Structural Feature | Synthetic Precursors | Reference |

| PIN-acac | Enantiopure C,N-palladacycles | 2-iodo-1-naphthoic acid, enantiopure β-amino alcohols | acs.orgnih.gov |

Role in Homogeneous Catalysis

The unique electronic and steric properties of ligands derived from 2-(1-naphthyl)-2-imidazoline make them highly effective in various homogeneous catalytic reactions. The ability to create well-defined and tunable active sites around a metal center has led to their successful application in important carbon-carbon bond-forming reactions and asymmetric transformations.

Catalytic Activity in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck)

Palladium complexes bearing imidazoline-based ligands have demonstrated notable activity in cross-coupling reactions. While specific studies focusing solely on 2-(1-naphthyl)-2-imidazoline in Suzuki-Miyaura and Mizoroki-Heck reactions are part of a broader class of imidazoline-ligated systems, the principles are applicable. For instance, 2-phenylimidazoline-palladium complexes have been shown to be effective catalysts for these reactions. clockss.org The Mizoroki-Heck reaction, which forms a new carbon-carbon bond between an aryl halide and an alkene, has been successfully catalyzed by various palladium-NHC complexes. academie-sciences.franalis.com.my Similarly, the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is another area where these catalysts are employed. rsc.orgrsc.org

Contributions to Asymmetric Synthesis and Enantioselective Transformations

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively. Chiral 2-imidazoline derivatives are valuable ligands and auxiliaries for this purpose. sci-hub.se The chiral environment created by ligands derived from 2-(1-naphthyl)-2-imidazoline, particularly in palladacyclic complexes, has been explored for enantioselective reactions. acs.orgnih.gov

For example, the PIN-acac palladacyclic complexes have been evaluated as catalysts in the enantioselective rearrangement of prochiral allylic trichloroacetimidates and in the SN2′ allylic substitution of acetic acid with prochiral allylic trichloroacetimidates. acs.orgnih.gov While these complexes were found to be good catalysts for the allylic substitution, providing high yields of the branched allylic esters, the enantioselectivities were in the low to moderate range. acs.orgnih.gov

Computational studies have provided insights into the mechanism and the factors influencing enantioselectivity. acs.orgnih.gov These studies suggest that for this class of catalysts, optimizing the steric influence in the vicinity of the carbon ligand of the palladacycle, rather than near the imidazoline nitrogen, may be a more effective strategy for developing improved enantioselective catalysts. acs.orgnih.gov

| Reaction Type | Catalyst System | Outcome | Reference |

| Allylic Substitution | PIN-acac palladacyclic complexes | High yields, low to moderate enantioselectivity | acs.orgnih.gov |

Building Blocks in Advanced Organic Synthesis

The rigid structure and multiple functionalization points of 2-(1-naphthyl)-2-imidazoline make it an excellent starting material for constructing more elaborate molecules. It serves as a key intermediate and precursor in the synthesis of complex heterocyclic systems and multifunctional scaffolds. nih.govrsc.org

The imidazoline ring can be readily manipulated or used as a template to build larger, more complex heterocyclic structures. Research has demonstrated that derivatives of 2-(1-naphthyl)-2-imidazoline can undergo reactions to yield highly substituted and stereochemically rich products.

A significant example is the domino reaction of 1-benzyl-2-(1-naphthyl)-4,5-dihydro-1H-imidazole (a derivative of the title compound) with methyl propiolate. researchgate.nettandfonline.com This reaction, conducted in dry ether at room temperature, efficiently produces a highly substituted imidazolidine (B613845) derivative, methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate, in a 92% yield. researchgate.nettandfonline.com This transformation highlights the utility of the naphthyl-imidazoline core as a precursor for creating molecules with multiple stereocenters and functional groups in a single step. researchgate.nettandfonline.com

Furthermore, derivatives such as 2-(naphthyl-α-azo)imidazoles have been used to synthesize manganese(II) complexes, demonstrating the versatility of the naphthyl-imidazole scaffold in coordination chemistry to build complex structures. mdpi.com

A molecular scaffold is a core structure from which a variety of derivatives can be systematically synthesized. mdpi.com 2-(1-naphthyl)-2-imidazoline and its analogues are ideal candidates for such scaffolds due to the presence of the reactive imidazoline ring and the aromatic naphthalene system. nih.govacs.org

The synthesis of palladacyclic PIN complexes is a prime example of generating a multifunctional chemical intermediate. researchgate.netmdpi.com These complexes are not end products but are designed for a specific function—catalysis. The imidazoline-naphthalene core acts as the scaffold upon which the catalytically active palladium center is assembled. researchgate.net

Imidazolines are also well-established intermediates for the synthesis of other important classes of compounds. For instance, they can be oxidized to form the corresponding imidazoles, which are prevalent in many biologically active molecules and functional materials. openmedicinalchemistryjournal.com The 2-(1-naphthyl)-2-imidazoline scaffold can thus provide access to a wide range of 2-(1-naphthyl)imidazole (B3167227) derivatives, which themselves have applications in areas like anticonvulsant drug development. acs.orgwalshmedicalmedia.com

Precursors for the Construction of Complex Heterocyclic Systems

Emerging Applications in Materials Science

The unique photophysical properties of the naphthalene moiety combined with the coordinating ability of the imidazoline ring have sparked interest in the application of 2-(1-naphthyl)-2-imidazoline derivatives in materials science, particularly in the development of sensors and advanced polymers.

While direct application of 2-(1-naphthyl)-2-imidazoline as a chemical sensor is not widely reported, its structural components are hallmarks of fluorescent sensor design. The naphthalene group is a well-known fluorophore, and its derivatives are frequently used as the signaling unit in fluorescent probes. researchgate.net The imidazoline ring, with its nitrogen atoms, provides an effective binding site for metal ions and other analytes.

The potential of this structural motif is realized in its derivatives. For example, metal-organic frameworks (MOFs) constructed from the related ligand 2-(2-naphthyl)-1H-imidazole-4,5-dicarboxylic acid have been investigated for their luminescent properties. These materials exhibit solid-state photoluminescence, a key property for sensing applications. MOFs based on imidazole (B134444) dicarboxylate ligands have been successfully used as selective luminescent sensors for metal ions like Fe³⁺ and K⁺. acs.org The combination of the imidazole binding site and a fluorophore in a rigid, porous framework allows for selective detection of target analytes. rsc.orgacs.org This suggests that MOFs incorporating the 2-(1-naphthyl)-imidazoline core could be promising candidates for developing new sensing platforms.

| Sensor Component | Function | Relevant Example |

| Naphthalene Moiety | Fluorophore (Signaling Unit) | Naphthalimide-based probes for H₂S detection. researchgate.net |

| Imidazole Moiety | Binding Site / Ligand | Imidazole dicarboxylate-based MOFs for ion sensing. acs.org |

| Combined Scaffold | Potential Sensor Material | MOFs from 2-(2-naphthyl)-1H-imidazole-4,5-dicarboxylic acid. |

The application of 2-(1-naphthyl)-2-imidazoline derivatives extends into polymer and materials chemistry, most notably in the creation of coordination polymers and as precursors for polymerization catalysts.

Metal-Organic Frameworks (MOFs): A key example is the use of 2-(2-naphthyl)-1H-imidazole-4,5-dicarboxylic acid (H₃NIDC), a derivative of the title compound, as a multifunctional organic ligand to construct MOFs. When reacted with metal salts such as strontium or cadmium nitrate (B79036) under solvothermal conditions, it forms stable, multidimensional coordination polymers. One such polymer exhibits a 3D open architecture with one-dimensional channels. The incorporation of the bulky, aromatic naphthyl group influences the resulting structure and properties, such as the solid-state photoluminescence of the final material. This demonstrates the role of the naphthyl-imidazole scaffold as a building block for creating advanced porous materials with potential applications in areas like gas storage or separations.

Polymerization Catalysis: Imidazoline derivatives are also crucial precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts. Imidazolium salts, which can be prepared from imidazolines, are deprotonated to form NHC ligands. Ruthenium complexes bearing these NHC ligands, including those with 1-naphthyl substituents, have been generated in situ and investigated for their catalytic activity in processes like Ring-Opening Metathesis Polymerization (ROMP). These catalysts are used to polymerize monomers such as norbornene and cyclooctene, highlighting an indirect but important role for the imidazoline scaffold in polymer synthesis.

Investigation of Radioprotective Agent Synthesis

The investigation into 2-(1-naphthyl)-imidazoline and its analogs as radioprotective agents has centered on the synthesis of various derivatives to enhance their protective capabilities and to understand the underlying chemical mechanisms. Research has focused on modifying the parent structure to influence properties such as solubility, cellular uptake, and radical scavenging ability, which are crucial for radioprotection.

The synthesis of derivatives often begins with the core structure of 2-(1-naphthylmethyl)-2-imidazoline, also known as naphazoline (B1676943). researchgate.netresearchgate.net This compound serves as a scaffold for the addition of various functional groups. A significant area of research has been the preparation of phosphorothioates derived from 2-(1-naphthylmethyl)-2-imidazoline and 2-[1-(1-naphthyl)ethyl]-2-imidazoline. researchgate.nettandfonline.comtandfonline.com The introduction of a hydrosoluble phosphorus group is a key chemical strategy aimed at increasing the water solubility and, consequently, the in vivo transport of these molecules. tandfonline.com

Another synthetic route involves the creation of organometallic derivatives. grafiati.com Researchers have successfully prepared siladithioacetals and germadithioacetals from N-substituted 2-[1-(1-naphthyl)ethyl]-2-imidazoline. grafiati.com This involves the reaction of dialkyldichloro- or bis(diethylamino)dialkylsilanes and -germanes with thioethyl derivatives of the naphthylimidazoline structure. grafiati.com These synthetic efforts are designed to explore how the incorporation of silicon and germanium affects the molecule's radioprotective properties. grafiati.com

The chemical properties of these synthesized compounds are central to their potential as radioprotective agents. The presence of the strongly lipophilic naphthalene group is thought to aid in crossing cellular membranes. tandfonline.com The fundamental mechanism of radioprotection for the parent compound, 2-(1-naphthylmethyl)-2-imidazoline, is linked to its ability to act as a potent hydroxyl radical scavenger. researchgate.net By scavenging these highly reactive oxygen species (ROS) generated by ionizing radiation, the compound helps to prevent damage to critical cellular components like DNA. researchgate.netnih.gov

The synthesis of phosphorothioates builds upon this by introducing a group that can further enhance protective activity. tandfonline.com Similarly, the creation of organosilicon and organogermanium derivatives is explored to potentially decrease toxicity while increasing radioprotective efficacy compared to the original organic compounds. grafiati.com

Chemical Properties of 2-(1-naphthyl)-4,5-dihydro-1H-imidazole

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂ | nih.gov |

| Molecular Weight | 196.25 g/mol | nih.gov |

| IUPAC Name | 2-(naphthalen-1-yl)-4,5-dihydro-1H-imidazole | nih.gov |

| CAS Number | 13623-57-9 | nih.gov |

| XLogP3 | 2.1 | nih.gov |

Synthesized Derivatives for Radioprotective Investigation

| Derivative Class | Starting Imidazoline Structure | Key Synthetic Feature | Investigated Property | Reference(s) |

| Phosphorothioates | 2-(1-naphthylmethyl)-2-imidazoline; 2-[1-(1-naphthyl)ethyl]-2-imidazoline | Addition of a phosphorothioate (B77711) group | Increased hydrosolubility and transport | tandfonline.com, tandfonline.com, researchgate.net |

| Siladithioacetals | N-substituted 2-[1-(1-naphthyl)ethyl]-2-imidazoline | Incorporation of a silicon-containing dithioacetal | Modified toxicity and radioprotective activity | grafiati.com |

| Germadithioacetals | N-substituted 2-[1-(1-naphthyl)ethyl]-2-imidazoline | Incorporation of a germanium-containing dithioacetal | Modified toxicity and radioprotective activity | grafiati.com |

Future Prospects and Research Challenges in 2 Imidazoline, 2 1 Naphthyl Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-imidazolines often involves the condensation of 1,2-diamines with nitriles or esters, which can require harsh conditions and may not align with the principles of green chemistry. researchgate.net Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Key Research Directions:

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents, reduce waste, and operate under milder conditions is a primary goal. researchgate.net This includes exploring solvent-free reactions, microwave-assisted synthesis, and the use of ultrasound energy to decrease reaction times and improve yields. researchgate.nethilarispublisher.com

Catalytic Innovations: A significant challenge lies in discovering new catalysts that can facilitate the synthesis of 2-(1-naphthyl)-imidazoline with high efficiency and selectivity. This includes the exploration of metal-based catalysts and organocatalysts to promote cyclization reactions under milder conditions. mdpi.com

One-Pot Syntheses: Designing one-pot, multicomponent reactions represents a streamlined approach to building the imidazoline (B1206853) scaffold. mdpi.commdpi.com These methods improve atom economy and reduce the need for intermediate purification steps, contributing to a more sustainable process. For instance, a palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines, acid chlorides, and carbon monoxide has been reported, offering a modular approach to diverse imidazoline structures. mdpi.com

Exploration of Undiscovered Reaction Pathways and Mechanistic Insights

A deeper understanding of the reaction mechanisms governing the formation and reactivity of 2-(1-naphthyl)-imidazoline is crucial for optimizing existing synthetic routes and discovering new chemical transformations.

Areas for Investigation:

Mechanistic Studies: Detailed kinetic and mechanistic studies of imidazoline formation can reveal critical intermediates and transition states. This knowledge is instrumental in designing more efficient and selective syntheses.

Novel Reactivity: Exploring the reactivity of the imidazoline ring and the naphthyl moiety could lead to the discovery of new reactions. For example, the functionalization of the C-N double bond or the aromatic system could yield novel derivatives with unique properties.

Stereoselective Syntheses: For applications where chirality is important, the development of stereoselective synthetic methods for 2-(1-naphthyl)-imidazoline derivatives is a significant challenge. This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Advanced Computational Modeling for Precise Property Prediction and Reaction Design

Computational chemistry is becoming an indispensable tool in modern chemical research, offering the potential to predict molecular properties and guide experimental design. researchgate.net

Future Applications:

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling can be employed to predict the biological activity and physicochemical properties of new 2-(1-naphthyl)-imidazoline derivatives. nih.gov This can accelerate the discovery of compounds with desired characteristics.

Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states, providing insights into reaction mechanisms and helping to design more efficient synthetic strategies. pku.edu.cnrowan.edu

Virtual Screening: Computational screening of virtual libraries of 2-(1-naphthyl)-imidazoline derivatives against biological targets can identify promising candidates for further experimental investigation, saving time and resources. rowan.edu

Expansion of Catalytic Applications to New Chemical Transformations

While 2-imidazolines are known to act as ligands in homogeneous catalysis, there is significant potential to expand their application to a broader range of chemical transformations. researchgate.netchemicalbook.com

Opportunities for Advancement:

Asymmetric Catalysis: Chiral 2-(1-naphthyl)-imidazoline derivatives can be developed as ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. pku.edu.cn

Novel Catalytic Cycles: The unique electronic and steric properties of 2-(1-naphthyl)-imidazoline could be harnessed to develop novel catalytic cycles for reactions such as C-H activation, cross-coupling reactions, and polymerization.

Heterogeneous Catalysis: Immobilizing 2-(1-naphthyl)-imidazoline-based catalysts on solid supports could lead to the development of robust and recyclable heterogeneous catalysts, which are highly desirable for industrial applications. researchgate.net

Integration into New Interdisciplinary Chemical Technologies and Methodologies

The unique properties of 2-(1-naphthyl)-imidazoline make it a promising candidate for integration into various interdisciplinary fields, moving beyond its traditional applications.

Emerging Interdisciplinary Roles:

Materials Science: The incorporation of 2-(1-naphthyl)-imidazoline moieties into polymers or other materials could lead to the development of new functional materials with tailored optical, electronic, or mechanical properties.

Supramolecular Chemistry: The ability of the imidazoline ring to participate in hydrogen bonding and other non-covalent interactions makes it a valuable building block for the construction of complex supramolecular architectures.

Chemical Sensors: Derivatives of 2-(1-naphthyl)-imidazoline could be designed as chemosensors for the detection of specific ions or molecules, leveraging changes in their spectroscopic or electrochemical properties upon binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.